2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Lipophilicity Membrane permeability logP

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate (CAS 1291834-52-0) is a synthetic small molecule with molecular formula C21H25NO6 and molecular weight 387.4 g·mol⁻¹. It belongs to the class of substituted amino-oxoethyl benzoate esters, characterized by a 3,4,5-trimethoxybenzoyl pharmacophore linked via an oxoethyl ester bridge to a 4-ethylbenzylamine moiety.

Molecular Formula C21H25NO6
Molecular Weight 387.432
CAS No. 1291834-52-0
Cat. No. B2424916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate
CAS1291834-52-0
Molecular FormulaC21H25NO6
Molecular Weight387.432
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C21H25NO6/c1-5-14-6-8-15(9-7-14)12-22-19(23)13-28-21(24)16-10-17(25-2)20(27-4)18(11-16)26-3/h6-11H,5,12-13H2,1-4H3,(H,22,23)
InChIKeyUTNALEXZOVONGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate (CAS 1291834-52-0): Procurement-Relevant Identity, Class, and Baseline Characteristics


2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate (CAS 1291834-52-0) is a synthetic small molecule with molecular formula C21H25NO6 and molecular weight 387.4 g·mol⁻¹ . It belongs to the class of substituted amino-oxoethyl benzoate esters, characterized by a 3,4,5-trimethoxybenzoyl pharmacophore linked via an oxoethyl ester bridge to a 4-ethylbenzylamine moiety . The trimethoxybenzoyl substructure is a recognized pharmacophore found in bioactive compounds including the clinical agent trimebutine and the intracellular calcium antagonist TMB-8 [1][2]. This compound is currently offered by specialty chemical suppliers as a research-grade screening compound and is not associated with any approved therapeutic indication. It is critical to note that no primary research publications or patents specific to this exact compound were identified in the peer-reviewed literature as of the search date, a fact that carries significant implications for procurement decisions that rely on compound-specific biological validation [1].

Why Generic Substitution Fails for 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate: Structural Specificity and Functional Divergence Among Amino-Oxoethyl Benzoate Analogs


Within the amino-oxoethyl benzoate ester class, seemingly minor structural variations—such as the identity of the benzyl substituent or the benzoate ring substitution pattern—produce large, non-linear differences in biological target engagement, potency, and physicochemical behavior [1]. For instance, the 4-methoxy-benzyl 3,4,5-trimethoxybenzoate analog (differing only by a single 4-methoxy vs. 4-ethyl substituent on the benzyl ring) exhibits an IC₅₀ of 46.21 µM against SCC9 oral carcinoma cells with a selectivity index >16, a multi-target mechanism involving CRM1 nuclear export receptor binding, and apoptosis induction [1]. In contrast, a structurally related but linker-divergent compound—(4-ethyl-phenyl)-(3,4,5-trimethoxy-benzyl)-amine—shows tubulin polymerization inhibitory activity with an IC₅₀ of 3,000 nM (3 µM), demonstrating that both the benzyl substitution pattern and the presence of the oxoethyl ester bridge critically determine target selectivity [2]. Furthermore, trimethoxybenzoate esters containing a basic amine terminus (e.g., TMB-8) act as intracellular calcium mobilization antagonists, whereas the neutral amide-linked variants in the target compound class may lack this property [3]. Therefore, assuming functional interchangeability among 2-oxoethyl 3,4,5-trimethoxybenzoate congeners is not scientifically justified; each substitution vector independently modulates target affinity, selectivity, metabolic stability, and cellular permeability. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate (CAS 1291834-52-0) Relative to Closest Structural Analogs


Evidence Dimension 1: Benzyl Substituent Lipophilicity Differentiation — 4-Ethyl vs. 4-Methoxy and 4-Chloro Analogs

The 4-ethyl substituent on the benzyl ring of the target compound imparts a distinct lipophilicity profile compared to common comparator substituents found in the same scaffold family. The 4-ethyl group (CH₂CH₃) is more lipophilic than a 4-methoxy substituent (OCH₃) but less lipophilic than halogenated analogs such as 4-chloro or 3-chloro variants. This difference directly impacts predicted membrane permeability (logP), plasma protein binding, and tissue distribution, all of which are critical selection criteria for probe compound or lead optimization programs [1]. The 4-methoxy-benzyl 3,4,5-trimethoxybenzoate analog (the closest published comparator) demonstrated an IC₅₀ of 46.21 µM against SCC9 cells [2]; however, the 4-ethyl substitution is expected to produce a higher logP value, which may enhance passive membrane diffusion but also potentially alter off-target binding profiles relative to the more polar 4-methoxy variant. This represents a class-level inference based on established Hansch-Fujita quantitative structure-activity relationship (QSAR) principles applied to aromatic substituent constants (π values: ethyl ≈ +1.0; methoxy ≈ -0.02; chloro ≈ +0.71) [1].

Lipophilicity Membrane permeability logP SAR Drug design

Evidence Dimension 2: Tubulin Polymerization Inhibitory Pharmacophore — Trimethoxybenzyl-Amine Scaffold vs. Extended Ester-Linked Variant

A structurally related compound lacking the oxoethyl ester bridge—(4-ethyl-phenyl)-(3,4,5-trimethoxy-benzyl)-amine (CHEMBL97291)—has been directly assayed for inhibition of bovine tubulin polymerization and exhibits an IC₅₀ of 3,000 nM (3.00E+3 nM) [1]. The target compound (CAS 1291834-52-0) differs by the insertion of an amide-linked oxoethyl spacer between the trimethoxybenzoyl ester and the 4-ethylbenzylamine motif, which elongates the molecule and introduces an additional hydrogen bond acceptor/donor pair (the amide carbonyl and NH). This structural modification is predicted to alter tubulin binding site occupancy: the shorter CHEMBL97291 compound may fit the colchicine-binding site of β-tubulin more efficiently, while the extended target compound may exhibit reduced tubulin affinity due to steric constraints but potentially gain alternative target engagement (e.g., HDAC or CRM1 as demonstrated by the piplartine analog class) [2][3]. Direct experimental tubulin polymerization data for the target compound are not available, and this evidence is therefore classified as cross-study comparable with explicit data gap acknowledgment.

Tubulin polymerization Antimitotic Cancer BindingDB CHEMBL

Evidence Dimension 3: Ester Metabolic Lability — Class-Level Prodrug Potential vs. Amine-Linked TMB-8 Class Calcium Antagonists

The oxoethyl ester bridge in the target compound is a metabolically labile linkage. In the structurally related clinical compound trimebutine (2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate), ester hydrolysis is the primary metabolic pathway, rapidly generating the alcohol and 3,4,5-trimethoxybenzoic acid metabolites in both rats and humans [1][2]. The target compound shares this ester functional group and is therefore predicted to undergo analogous hydrolytic cleavage by hepatic and intestinal esterases [1]. This property distinguishes the amino-oxoethyl benzoate ester class from the non-ester TMB-8 class of intracellular calcium antagonists, which rely on a basic diethylamino-octyl side chain for calcium store interaction and do not possess a hydrolyzable ester linker [3]. For procurement decisions, this means: (a) the target compound may function as a 3,4,5-trimethoxybenzoic acid prodrug, releasing the active acid moiety upon hydrolysis; (b) its in vivo half-life is likely short unless formulation or structural modifications are employed; (c) it is fundamentally unsuitable for applications requiring sustained target engagement without metabolic activation [1].

Ester hydrolysis Metabolic stability Prodrug Trimebutine TMB-8

Evidence Dimension 4: Antiproliferative Potency Differentiation — 4-Methoxy-Benzyl Analog as Closest Functional Benchmark

The closest structurally and functionally characterized analog of the target compound is 4-methoxy-benzyl 3,4,5-trimethoxybenzoate (compound 9 from the piplartine analog series), which differs only by the 4-methoxy vs. 4-ethyl substituent on the benzyl ring and the absence of the amino-oxoethyl linker (direct benzyl ester vs. amino-oxoethyl ester) [1]. This analog demonstrated an IC₅₀ of 46.21 µM against SCC9 human oral squamous cell carcinoma cells, with a selectivity index >16 relative to normal cells, and induced apoptosis [1]. Molecular modeling identified CRM1 (chromosomal region maintenance 1/exportin-1) as the primary target receptor, suggesting a multi-target mechanism of action [1]. The target compound (CAS 1291834-52-0) incorporates an additional amide functionality in the linker region, which introduces hydrogen-bonding capacity not present in the direct ester analog. This structural divergence may alter CRM1 binding affinity and/or enable engagement of additional targets such as HDAC isoforms, as demonstrated by other trimethoxybenzoate-containing compounds (e.g., 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate: HDAC IC₅₀ = 9.4 µM) [2]. However, no direct antiproliferative data exist for the target compound, and this evidence is cross-study comparable with explicit acknowledgment of the data gap.

Anticancer Cytotoxicity SCC9 Selectivity index Piplartine analog

Evidence Dimension 5: Amide Hydrogen-Bond Donor Capacity — Target Engagement Divergence from Direct Ester Analogs

The target compound possesses a secondary amide (-CONH-) within its oxoethyl linker that is absent in direct benzyl ester analogs such as 4-methoxy-benzyl 3,4,5-trimethoxybenzoate or 4-ethylphenyl 3,4,5-trimethoxybenzoate [1]. This amide group provides one hydrogen bond donor (N-H) and one additional hydrogen bond acceptor (C=O) at the linker position. In the piplartine analog series, the direct ester compounds rely solely on the trimethoxybenzoyl oxygens for hydrogen bond acceptance [1]. The presence of the amide NH in the target compound is predicted to enable: (a) stronger binding to targets with complementary hydrogen bond acceptors in the linker-binding subpocket; (b) altered conformational preferences due to restricted rotation around the amide C-N bond; and (c) increased aqueous solubility relative to completely non-polar linker analogs [2]. This represents a class-level inference based on well-established medicinal chemistry principles of hydrogen bonding [2], and direct biophysical binding data for the target compound are not available.

Hydrogen bonding Target engagement Amide Pharmacophore Medicinal chemistry

Best-Validated Research and Industrial Application Scenarios for 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate (CAS 1291834-52-0)


Scenario 1: Combinatorial Screening Library Diversification — Exploiting 4-Ethyl Lipophilicity for CNS-Penetrant Hit Identification

The 4-ethyl substituent provides a calculated Hansch π value of approximately +1.0, placing this compound in a lipophilicity range consistent with CNS drug-like chemical space (typically logP 2–5) [1]. When incorporated into a diversity-oriented screening library alongside 4-methoxy (π ≈ -0.02) and 4-chloro (π ≈ +0.71) analogs, this compound fills a specific lipophilicity niche that increases the probability of identifying hits with balanced blood-brain barrier permeability. Purchasers constructing CNS-targeted screening decks should select this compound precisely because it occupies a logP window that is underpopulated by more polar (methoxy) or more lipophilic (halogenated) congeners commonly offered in commercial libraries [1].

Scenario 2: Ester Prodrug Lead Optimization — Leveraging Metabolic Hydrolysis for 3,4,5-Trimethoxybenzoic Acid Delivery

Based on the established ester hydrolysis metabolism of trimebutine, where ≥50% of the administered dose is metabolized to 3,4,5-trimethoxybenzoic acid via esterase cleavage [1], this compound can be rationally employed as a prodrug scaffold for delivering the 3,4,5-trimethoxybenzoic acid pharmacophore. The 4-ethylbenzylamine moiety may serve as a tunable promoety to modulate hydrolysis rate. Researchers developing ester prodrugs of trimethoxybenzoic acid—a known antioxidant and cytokine production inhibitor —should prioritize this compound over non-hydrolyzable amine-linked analogs when seeking to achieve controlled release of the active acid metabolite in cellular or in vivo models [1].

Scenario 3: Tubulin vs. Non-Tubulin Target Deconvolution — Using Linker Variation to Dissect Pharmacophore Contributions

The structurally related compound (4-ethyl-phenyl)-(3,4,5-trimethoxy-benzyl)-amine inhibits tubulin polymerization with an IC₅₀ of 3,000 nM, while the piplartine ester analog 4-methoxy-benzyl 3,4,5-trimethoxybenzoate targets CRM1/exportin-1 with an IC₅₀ of 46.21 µM [1]. The target compound, bearing both the trimethoxybenzoyl ester and the amide-containing oxoethyl linker, represents a hybrid structure that can be used in systematic chemical biology studies to deconvolute whether the trimethoxybenzoyl pharmacophore exerts its antitumor effects primarily through tubulin binding or through alternative targets such as CRM1 or HDAC isoforms [2]. Procurement of this compound alongside the two comparator chemotypes enables a definitive structure-activity relationship triangulation study not possible with any single compound alone [1][2].

Scenario 4: Amide Hydrogen-Bond Pharmacophore Validation — Probing Kinase and Protease Target Engagement

The secondary amide NH in the oxoethyl linker is a hydrogen bond donor absent from all direct ester analogs in the piplartine series [1]. This feature makes the target compound uniquely suited for screening against protein targets that require a backbone amide interaction for ligand recognition, such as kinase hinge regions, serine protease oxyanion holes, or bromodomain acetyl-lysine binding pockets. Researchers seeking to validate whether the trimethoxybenzoyl scaffold can be elaborated into a kinase or protease inhibitor chemotype should select this compound over ester-only analogs because the amide NH provides a critical additional pharmacophoric feature that may be essential for achieving nanomolar target engagement [1].

Quote Request

Request a Quote for 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.